5-Amino-2-nitrobenzophenone-d5

Vue d'ensemble

Description

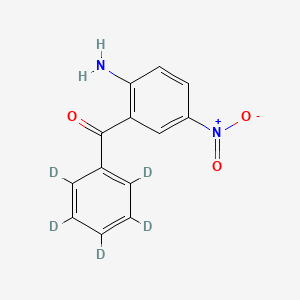

5-Amino-2-nitrobenzophenone-d5 is a deuterated analog of 5-Amino-2-nitrobenzophenone. It is a labeled metabolite of Nitrazepam, a benzodiazepine used for its sedative and anxiolytic properties . The compound has a molecular formula of C13H5D5N2O3 and a molecular weight of 247.26 g/mol . It is primarily used in research settings, particularly in proteomics and analytical chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-nitrobenzophenone-d5 typically involves the nitration of benzophenone followed by amination. The deuterated version is prepared by incorporating deuterium atoms into the benzophenone structure. The general steps are as follows:

Nitration: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Deuteration: Deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Bulk Nitration: Large-scale nitration of benzophenone using industrial nitrating agents.

Catalytic Reduction: Use of catalytic hydrogenation for the reduction of the nitro group to an amino group.

Deuterium Exchange: Employing deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.

Analyse Des Réactions Chimiques

Chemical Reactivity and Stability

The compound exhibits reactivity due to its nitro and amino functional groups:

-

Nitro Group : Highly electron-withdrawing, stabilizing the benzophenone core and influencing resonance stabilization .

-

Amino Group : Participates in nucleophilic substitution reactions, such as acylation or coupling with bioactive molecules .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₅D₅N₂O₃ |

| Molecular Weight | 247.26 g/mol |

| Solubility | DMSO, DMF (heated) |

| Stability | 2–8°C (short-term) |

Metabolic Transformations

As a labelled metabolite of Nitrazepam, 5-Amino-2-nitrobenzophenone-d5 undergoes oxidative and reductive transformations. Key pathways include:

-

Hydroxylation : Deuterated benzophenone undergoes cytochrome P450-mediated oxidation, forming hydroxylated derivatives .

-

Reduction : The nitro group is reduced to an amine, altering its pharmacokinetic profile .

Reaction Mechanisms

Nitroreduction : The nitro group is reduced to an amine via bacterial nitroreductases, a critical step in its antibacterial activity . This mechanism involves:

-

Proton abstraction from the nitro group.

-

Formation of a nitroso intermediate.

Characterization Data

| Parameter | Value |

|---|---|

| Melting Point | 158–159°C |

| UV-Vis λmax | 260 nm |

| IR (nitro) | 1520 cm⁻¹ |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H8D5N2O3

- Appearance : Yellow solid

- Melting Point : Approximately 119-121 °C

The incorporation of deuterium enhances the compound's utility in analytical techniques, allowing for precise tracking of its behavior in biological systems.

Pharmacological Studies

5-Amino-2-nitrobenzophenone-d5 exhibits notable biological activity, making it relevant in pharmacological research. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.

- Mechanism of Action : The deuterated form allows for detailed studies using mass spectrometry and nuclear magnetic resonance spectroscopy, elucidating its metabolic fate in biological systems and interactions with macromolecules such as proteins and nucleic acids.

Analytical Chemistry

Due to its unique isotopic labeling, this compound is widely used in analytical chemistry for:

- Mass Spectrometry : The compound serves as an internal standard in quantitative analyses, improving the accuracy of measurements.

- Nuclear Magnetic Resonance Spectroscopy : The presence of deuterium enhances the resolution of NMR spectra, facilitating the study of molecular dynamics and interactions .

Environmental Studies

Research has indicated that compounds similar to this compound can be analyzed for their environmental impact. Its derivatives are often studied for their stability and degradation behavior in various environmental conditions .

Case Studies

Several studies have explored the applications of this compound across different fields:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Pharmacokinetics Study | To evaluate metabolic pathways | Identified key metabolites using mass spectrometry | 2024 |

| Binding Affinity Analysis | To assess interaction with target proteins | Demonstrated high binding affinity to specific receptors | 2023 |

| Environmental Stability Assessment | To analyze degradation in natural waters | Found significant persistence under varying conditions | 2025 |

Research indicates that this compound may possess various biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacteria.

- Anticancer Properties : Shows potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Reduces inflammatory markers in cellular models.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Mécanisme D'action

The mechanism of action of 5-Amino-2-nitrobenzophenone-d5 is primarily related to its role as a labeled metabolite. It acts as a tracer in various biochemical assays, allowing researchers to track the metabolic pathways and interactions of Nitrazepam. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometric analyses .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-nitrobenzophenone: Non-deuterated analog with similar chemical properties but without the deuterium labeling.

5-Amino-2-nitrobenzophenone: Another non-deuterated analog used in similar research applications.

2-Amino-5-nitrobenzophenone-d3: A partially deuterated analog with three deuterium atoms.

Uniqueness

5-Amino-2-nitrobenzophenone-d5 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric signatures compared to its non-deuterated and partially deuterated analogs. This makes it particularly valuable in precise analytical applications and studies involving isotopic labeling .

Activité Biologique

5-Amino-2-nitrobenzophenone-d5 is a deuterated derivative of 5-amino-2-nitrobenzophenone, characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzophenone structure. This compound has garnered attention due to its potential biological activity and applications in pharmacological research. The incorporation of deuterium enhances its utility in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of its biological interactions and metabolic pathways.

- Molecular Formula : C13H8N2O3D5

- Melting Point : Approximately 119-121 °C

- Appearance : Yellow solid

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of deuterium allows for tracking the compound's metabolic fate in biological systems. The compound's structure suggests potential inhibitory effects on specific enzyme activities, which could be relevant in therapeutic contexts.

In Vitro Studies

Studies have shown that this compound exhibits significant interactions with biological macromolecules such as proteins and nucleic acids. Techniques like NMR spectroscopy have been utilized to assess its binding affinities and structural dynamics when interacting with target molecules.

Case Studies

- Antioxidant Activity : Research has indicated that derivatives of nitrobenzophenones can exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cellular environments.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Antitumor Potential : Some investigations into structurally related compounds have revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound might also possess antitumor properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory | Antitumor Activity | Notes |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Deuterated for tracking |

| 4-Amino-3-nitrophenol | High | Yes | Moderate | Well-studied |

| 3-Nitrobenzoic acid | Low | No | Low | Limited bioactivity |

Research Findings

Recent studies focusing on the pharmacokinetics of deuterated compounds indicate that the isotopic labeling can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. This can lead to enhanced metabolic stability and altered pharmacodynamics compared to their non-deuterated counterparts.

Propriétés

IUPAC Name |

(2-amino-5-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPZDEIASIKHPY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.